Comprehensive Technical Guide: Salmeterol Xinafoate Adduct Impurity (EP Impurity H)
Comprehensive Technical Guide: Salmeterol Xinafoate Adduct Impurity (EP Impurity H)
Executive Summary
As a Senior Application Scientist specializing in pharmaceutical degradation pathways, I approach the stability of active pharmaceutical ingredients (APIs) not merely as a regulatory checkbox, but as a predictable chemical evolution driven by structural vulnerabilities. Salmeterol Xinafoate, a long-acting β2-adrenergic receptor agonist (LABA) widely used in the management of asthma and COPD, presents a unique stability challenge[1].
Unlike typical excipient-driven degradation, Salmeterol Xinafoate is susceptible to an intrinsic API-counterion interaction. Under specific stress conditions, the salmeterol base covalently reacts with its own salt counterion (1-hydroxy-2-naphthoic acid) to form the Salmeterol Xinafoate Adduct Impurity , officially recognized as Salmeterol EP Impurity H or USP Related Compound H[2],[3]. This whitepaper dissects the chemical causality of this adduct, the step-by-step analytical methodologies required for its isolation, and the self-validating protocols necessary to ensure pharmaceutical integrity.
Chemical Identity & Structural Elucidation
Understanding the physical and chemical properties of this impurity is the first step in developing robust analytical methods. The adduct is significantly more lipophilic and possesses a higher molecular weight than the parent API due to the fusion of the naphthoic acid moiety[].
Table 1: Chemical and Structural Properties of Salmeterol Adduct Impurity
| Property | Specification |
| Common Nomenclature | Salmeterol EP Impurity H, USP Related Compound H, Xinafoate Adduct Impurity[2],[5] |
| CAS Number | 1330076-52-2[2],[] |
| Molecular Formula | C36H43NO6[2],[] |
| Molecular Weight | 585.73 g/mol [2] |
| IUPAC Name | 1-Hydroxy-4-[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)benzyl]-2-naphthoic acid[] |
Mechanistic Pathway of Adduct Formation
To control an impurity, one must understand the causality of its formation. The generation of the Salmeterol Xinafoate Adduct is a classic example of an electrophilic aromatic substitution triggered by environmental stress.
Salmeterol contains a 4-hydroxy-3-(hydroxymethyl)phenyl moiety[6]. When exposed to acidic environments or prolonged thermal stress, the benzylic alcohol (hydroxymethyl group) undergoes protonation and subsequent dehydration[7],[8].
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Electrophile Generation: The loss of water generates a highly reactive, resonance-stabilized benzylic carbocation (or quinone methide intermediate).
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Nucleophilic Attack: Because the drug is formulated as a xinafoate salt, the electron-rich 1-hydroxy-2-naphthoic acid counterion is in intimate spatial proximity.
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Covalent Fusion: The benzylic carbocation acts as a potent electrophile, attacking the xinafoic acid at its most activated, sterically accessible position (C4, para to the hydroxyl group). This forms a permanent C-C covalent bond, fusing the API and counterion into the adduct[].
Fig 1. Mechanistic pathway of Salmeterol Xinafoate Adduct Impurity formation via dehydration.
Analytical Profiling & Chromatographic Methodologies
A standard assay method is insufficient for quantifying this adduct. As an Application Scientist, I mandate a stability-indicating LC-MS/PDA methodology that operates as a self-validating system . The protocol below details the exact causality behind each experimental choice to ensure absolute trustworthiness in the data[9],[10].
Step-by-Step LC-MS/PDA Protocol
Step 1: Sample Preparation & Extraction
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Action: Dissolve the stressed drug product in a diluent composed of 50:50 (v/v) Water:Acetonitrile to achieve a target API concentration of 50 µg/mL[10]. Sonicate for 10 minutes and filter through a 0.45 µm membrane.
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Causality: The adduct impurity is substantially more lipophilic than the parent salmeterol due to the bulky naphthoic acid addition. Using a high-organic diluent prevents the adduct from precipitating out of solution, ensuring 100% extraction recovery from the formulation matrix.
Step 2: Chromatographic Separation
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Action: Utilize a high-resolution C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm). Employ a gradient elution profile where Mobile Phase A is 0.1% v/v orthophosphoric acid (or ammonium formate for MS compatibility) and Mobile Phase B is Acetonitrile[9].
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Causality: A gradient is mandatory. Isocratic methods will either elute the parent API too quickly (poor resolution) or retain the highly hydrophobic adduct indefinitely. The acidic buffer suppresses the ionization of the naphthoic acid carboxylate group, preventing peak tailing and ensuring predictable retention times.
Step 3: Dual Orthogonal Detection (PDA and MS)
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Action: Monitor the eluent simultaneously using a Photodiode Array (PDA) detector at 214 nm and 252 nm, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS)[9],[10].
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Causality: 252 nm is the specific absorption maximum for the naphthoic acid chromophore, providing high sensitivity for the adduct[10]. 214 nm provides universal detection for the aliphatic amine backbone. MS provides definitive structural confirmation via the [M+H]+ parent ion at m/z 586.7, proving the peak is the specific adduct and not a co-eluting degradant.
Step 4: Mass Balance and System Validation
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Action: Calculate the spectral purity of the adduct peak using PDA peak purity algorithms and compute the total mass balance (% API remaining + % Total Impurities)[9].
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Causality: A mass balance approaching 100% validates that the extraction is exhaustive and that no impurities are irreversibly retained on the column. This self-validating step mathematically proves the method's stability-indicating capability.
Fig 2. Self-validating LC-MS/PDA analytical workflow for adduct impurity quantification.
Forced Degradation & Stability Implications
Quantitative forced degradation studies reveal the precise vulnerabilities of Salmeterol Xinafoate. The API is highly sensitive to acidic hydrolysis, which acts as the primary catalyst for the dehydration step required to form the adduct[9].
Table 2: Analytical & Degradation Quantitative Parameters
| Parameter | Value / Observation |
| Salmeterol Acidic Degradation (0.1 N HCl) | ~21.3% degradation observed[9] |
| Fluticasone Alkaline Degradation (Reference) | ~7.6% degradation observed[9] |
| Method Limit of Detection (LOD) | < 0.02%[9] |
| Method Limit of Quantitation (LOQ) | < 0.05%[9] |
| Method Precision (% RSD) | < 5.0%[9] |
| Linearity Correlation Coefficient (R²) | > 0.999[9] |
Insight: The data clearly shows that while Salmeterol resists neutral hydrolysis, acidic conditions rapidly degrade the API[10]. Formulators developing dry powder inhalers (DPIs) or metered-dose inhalers (MDIs) must strictly control the micro-environmental pH and moisture content of the formulation to prevent the generation of the benzylic carbocation, thereby halting adduct formation.
Regulatory & Toxicological Considerations
Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the qualification threshold must be structurally identified and routinely monitored. Because the Salmeterol Xinafoate Adduct Impurity is a specified degradation product, regulatory bodies (FDA, EMA) require its quantification during batch release and stability testing[5]. High-purity reference standards (typically >98% purity) of EP Impurity H must be utilized to establish relative response factors (RRF) and ensure the impurity remains below the acceptable pharmacopeial limits[2],[3].
References
- Source: synthinkchemicals.
- Title: Salmeterol Impurity H (Xinafoate Adduct Impurity)
- Source: htsbiopharma.
- Source: google.
- Source: asianpubs.
- Title: CAS 1330076-52-2 (Salmeterol Impurity H (Xinafoate Adduct Impurity))
- Source: ijpsr.
- Title: Salmeterol Xinafoate | C36H45NO7 | CID 56801 Source: PubChem - NIH URL
- Source: wikidoc.
- Source: acs.
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- 1. Salmeterol Xinafoate | C36H45NO7 | CID 56801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. htsbiopharma.com [htsbiopharma.com]
- 5. Salmeterol Impurity H (Xinafoate Adduct Impurity) - CAS - 1330076-52-2 | Axios Research [axios-research.com]
- 6. Salmeterol - wikidoc [wikidoc.org]
- 7. WO2001047493A1 - Pharmaceutical aerosol formulation of salmeterol and fluticasone propionate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
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